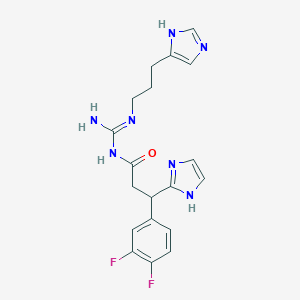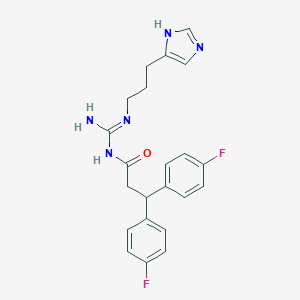![molecular formula C32H33N3O7 B543994 (3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STOCK1N-65837 is a potent natural modulator of human toll-like receptor 7 (tlr7)
Scientific Research Applications
Synthesis and Chemical Properties
A study by Pavlovskaya et al. (2013) details the synthesis of new derivatives of 3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-triones. These were synthesized through cycloaddition of azomethine ylides, derived from isatins and aliphatic and sulfur-containing α-amino acids, to maleimides. This research provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Pavlovskaya et al., 2013).
Enantioselective Synthesis
Zhao et al. (2015) conducted research on the enantioselective synthesis of chiral pyrrolidine-fused spirooxindoles. They used a Cinchona alkaloid-based squaramide organocatalyst for the [3+2] cycloaddition of isatin-derived azomethine ylides with maleimides. This process yielded the desired spirooxindoles with high enantiomeric excess, highlighting the compound's significance in stereoselective synthesis (Zhao et al., 2015).
Antimicrobial Activity and Molecular Docking
Research by Redkin and Hlebova (2018) explored the synthesis of spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’-trione derivatives and their antimicrobial properties. The study involved synthesizing bis-derivatives of these compounds and conducting molecular docking on staphylococcal dehydrosqualene synthase. This research suggests potential applications in developing antimicrobial agents (Redkin & Hlebova, 2018).
Cytotoxic Properties
Girgis et al. (2012) investigated novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. Their study included synthesis, anti-tumor activity assessment, and QSAR analysis. The findings indicate the compound's relevance in cancer research, particularly in liver cancer cell lines, highlighting its potential in medical applications (Girgis et al., 2012).
properties
Molecular Formula |
C32H33N3O7 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-ethylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C32H33N3O7/c1-4-17-5-8-21-20(13-17)32(31(40)33-21)28-27(22(34-32)14-19-6-9-23(36)24(37)15-19)29(38)35(30(28)39)12-11-18-7-10-25(41-2)26(16-18)42-3/h5-10,13,15-16,22,27-28,34,36-37H,4,11-12,14H2,1-3H3,(H,33,40)/t22?,27-,28+,32?/m1/s1 |
InChI Key |
KJDQGMIITGVSAH-FLAMVOSXSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23[C@H]4[C@@H](C(N3)CC5=CC(=C(C=C5)O)O)C(=O)N(C4=O)CCC6=CC(=C(C=C6)OC)OC |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4C(C(N3)CC5=CC(=C(C=C5)O)O)C(=O)N(C4=O)CCC6=CC(=C(C=C6)OC)OC |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4C(C(N3)CC5=CC(=C(C=C5)O)O)C(=O)N(C4=O)CCC6=CC(=C(C=C6)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
STOCK1N-65837; STOCK1N 65837; STOCK1N65837 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



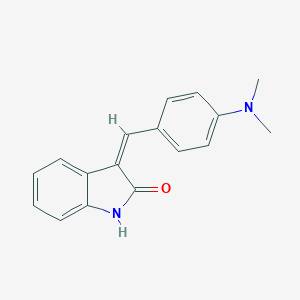
![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)
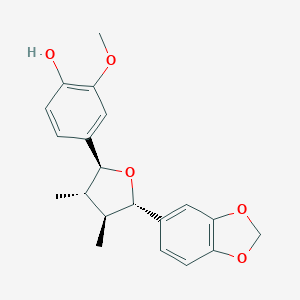


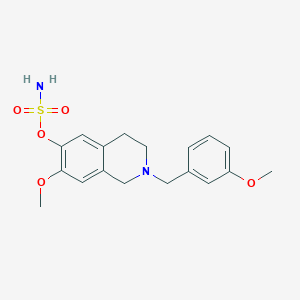
![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
